3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
3-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14-11-19-7-4-16(14)24-13-15-5-9-22(10-6-15)12-18-21-20-17-3-2-8-23(17)18/h4,7,11,15H,2-3,5-6,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIKFUYTJXJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Differences: The target compound uses a pyridine core, while analogs in and employ pyrazole or extended fused systems (e.g., pyrrolothiazolopyrimidine). Pyridine derivatives generally exhibit higher polarity and basicity compared to pyrazoles. The compound in utilizes a pyrrolo[2,3-c]pyridine, differing in ring fusion position from the target’s pyrrolo[2,1-c]triazole.
Substituent Effects: The methoxy group in the target and may enhance solubility but reduce metabolic stability compared to halogenated or non-polar substituents in . The piperidine linker in the target compound could improve conformational flexibility relative to rigid fused systems in and .
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Piperidine-Pyrrolotriazole Linkage : Similar to , this motif may enhance blood-brain barrier penetration due to moderate lipophilicity.
- Methoxy Group : As seen in and , methoxy substituents often improve solubility but may compete with metabolic pathways (e.g., demethylation via cytochrome P450 enzymes).
- Fused Systems : The pyrrolothiazolopyrimidine in demonstrates high molecular weight (852.35 g/mol), which may limit bioavailability compared to the target compound’s simpler architecture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-4-{[1-({pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolo[1,2,4]triazole core, followed by alkylation of the piperidine ring, and final coupling to the pyridine moiety. Key steps include:
- Pyrrolotriazole synthesis : Cyclization of substituted triazoles under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Piperidine functionalization : Use of reductive amination or nucleophilic substitution to attach the pyrrolotriazole-methyl group .
- Coupling to pyridine : Mitsunobu or SN2 reactions for methoxy linkage formation, requiring anhydrous conditions and catalysts like DIAD/PPh3 .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and purification via column chromatography (silica gel, gradient elution) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolotriazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]<sup>+</sup> expected for C20H23N5O).
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic stability : Conduct accelerated degradation studies in buffers (pH 1–10, 37°C) with HPLC monitoring. Pyrrolotriazole cores are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal stability : TGA/DSC analysis to identify decomposition thresholds (>200°C typical for fused heterocycles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolotriazole-piperidine-pyridine scaffold?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess impact on target binding .
- Biological assays : Test against panels of kinases or GPCRs (e.g., ATP-binding site inhibition assays) due to structural similarity to known triazole-containing inhibitors .
- Computational docking : Use MOE or AutoDock to predict interactions with proteins like CYP450 or EGFR .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., hepatic CYP-mediated oxidation) that may reduce efficacy in vivo .
- Pharmacokinetic studies : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability .
Q. How can computational methods predict the compound’s potential off-target effects or toxicity?
- Methodological Answer :
- QSAR modeling : Train models on databases like ChEMBL to predict ADMET properties .
- Pan-assay interference (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors in pyrrolotriazole) .
- Transcriptomic profiling : RNA-seq of treated cell lines to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
